molecular formula C19H19N3O4 B2653619 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide CAS No. 897617-24-2

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

Cat. No. B2653619
M. Wt: 353.378
InChI Key: IXXBYCYNYGYMHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide to give pyrimidinethione derivative . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .


Molecular Structure Analysis

The molecular structure of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide” is characterized by a pyridopyrimidine core . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively . For example, the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions affords disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide” include a molecular weight of 273.336. It also has a topological polar surface area of 118 Ų .

Scientific Research Applications

    Synthesis of Pyrimido[1,2-a]indoles

    • Pyrimidine derivatives, including pyrimido[1,2-a]indoles, are widely represented in the chemistry of natural products and play important roles in various physiological processes .
    • These heterocyclic compounds exhibit antifungal and hypoglycemic activity, and can be effective in the treatment of atherosclerosis .
    • The synthesis of pyrimido[1,2-a]indoles involves annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .

    Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .
    • Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .

    Synthesis of Pyrido[2,3-d]pyrimidines

    • Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
    • Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
    • The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .

    Biological Potential of Imidazole Derivatives

    • Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Imidazole has become an important synthon in the development of new drugs .

    Applications of 4-Hydroxy-2-quinolones

    • 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
    • This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

    Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .

Future Directions

The future directions in the study of pyrimidine derivatives like “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide” could involve further exploration of their therapeutic potential . The development of new synthetic protocols and the discovery of novel biological targets could also be areas of interest .

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)17(19(22)24)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXBYCYNYGYMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

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